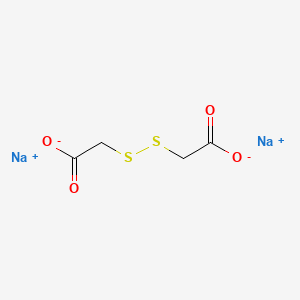
Disodium dithiodiacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium dithiodiacetate is an organic compound with the molecular formula C4H4Na2O4S2. It is a disodium salt of dithiodiacetic acid and is characterized by the presence of two sulfur atoms in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium dithiodiacetate can be synthesized through the reaction of dithiodiacetic acid with sodium hydroxide. The reaction typically involves dissolving dithiodiacetic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure the efficient production of the compound. The final product is then purified and dried for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Disodium dithiodiacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The sodium ions in the compound can be substituted with other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various metal salts can be used to substitute the sodium ions.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiols are produced.
Substitution: The products depend on the substituting cation.
Scientific Research Applications
Disodium dithiodiacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is used in studies involving redox reactions and as a model compound for studying disulfide bonds.
Industry: this compound is used in the production of various chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of disodium dithiodiacetate involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the conditions. It can form disulfide bonds with thiol-containing molecules, which is a key feature in its biological and chemical applications. The molecular targets and pathways involved include thiol-disulfide exchange reactions and the modulation of redox states in biological systems.
Comparison with Similar Compounds
Similar Compounds
Disodium ethylenediaminetetraacetate (EDTA): A chelating agent used in various applications, including medicine and industry.
Disodium oxalate: Used as a standard in titrations and as a reducing agent.
Disodium succinate: Used as a flavor enhancer in the food industry.
Uniqueness
Disodium dithiodiacetate is unique due to its sulfur-containing structure, which allows it to participate in redox reactions involving thiol-disulfide exchange. This property makes it particularly useful in studies related to redox biology and in the synthesis of sulfur-containing compounds.
Properties
CAS No. |
64704-24-1 |
|---|---|
Molecular Formula |
C4H4Na2O4S2 |
Molecular Weight |
226.2 g/mol |
IUPAC Name |
disodium;2-(carboxylatomethyldisulfanyl)acetate |
InChI |
InChI=1S/C4H6O4S2.2Na/c5-3(6)1-9-10-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
InChI Key |
IJPIWCAJYRZIMH-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])SSCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



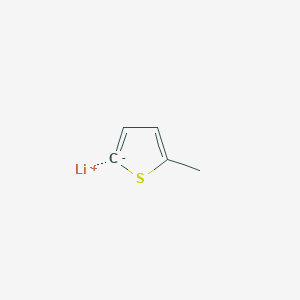
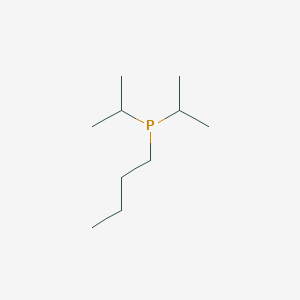
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)

![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
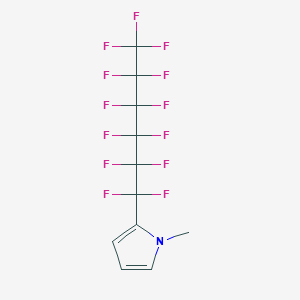
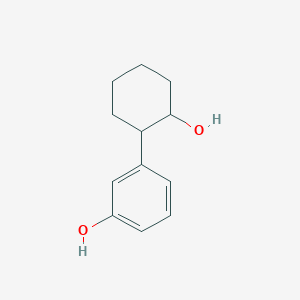
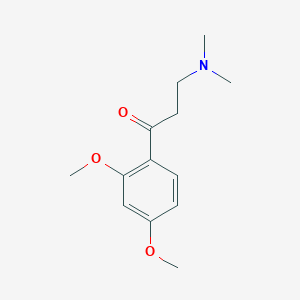
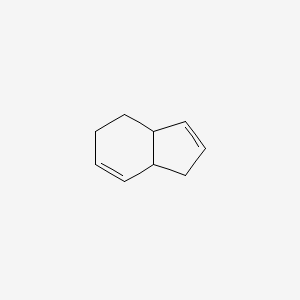
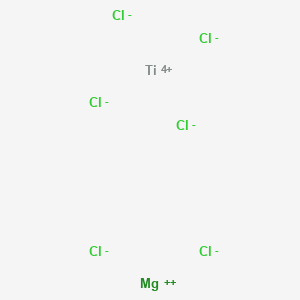
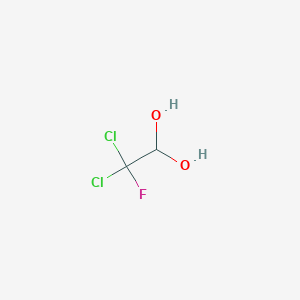
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
